Cytotoxicity Against HeLa Cells: Direct Comparison with Stigmasta-4,22-dien-3-one
Stigmasta-4,22,25-trien-3-one, (22E)- exhibits approximately 1.6-fold greater cytotoxicity against the HeLa cervical cancer cell line compared to its diene analog stigmasta-4,22-dien-3-one. The presence of the additional Δ25 double bond in the trienone structure correlates with enhanced antiproliferative activity .
| Evidence Dimension | Cytotoxicity (IC50) against HeLa cells |
|---|---|
| Target Compound Data | 31.43 µg/mL |
| Comparator Or Baseline | Stigmasta-4,22-dien-3-one: 50.00 µg/mL |
| Quantified Difference | 1.59-fold lower IC50 (higher potency) |
| Conditions | In vitro HeLa human cervical cancer cell line; endpoint assay. |
Why This Matters
This direct potency difference justifies the selection of the trienone over the diene analog for oncology studies requiring enhanced cytotoxicity against HeLa cells.
